Welcome to the BenchChem Online Store!
molecular formula C9H12N4OS B8577928 (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanol

Cat. No. B8577928
M. Wt: 224.29 g/mol
InChI Key: WZSMIJNFEAWCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09309222B2

Procedure details

To a flask containing 1-methyl-1H-1,2,3-triazole (1.60 g, 19.3 mmol, Intermediate 42, step a) was added THF (200 mL) and the solution was cooled to −40° C. To this colorless homogeneous solution was added n-BuLi (2.5 M in hexanes, 7.7 mL, 19.2 mmol) dropwise which immediately afforded a dark brown viscous mixture. The mixture was kept between −10 to −20° C. for 60 min, then 2,4-dimethylthiazole-5-carbaldehyde (3.03 g, 21.5 mmol) in THF (5 mL) was introduced and the reaction mixture began to stir much more easily, but still remained brownish. Once the aldehyde was added the reaction was placed in an ice-bath and maintained there until it warmed to room temp. After 3 hours the reaction was quenched by pouring into a saturated solution of NH4Cl at room temperature. The aqueous portion was extracted with EtOAc (5×100 mL). The combined organics were washed with brine, dried over MgSO4, filtered and concentrated to give a brown oil-foam. Flash chromatography on silica gel (10-30% acetone increasing gradient to 10% MeOH-DCM) gave the title compound as a light orange foam.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 42
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[N:3]1.ClC1C=CC(C(C2N(C)N=NC=2)O)=CC=1.[Li]CCCC.[CH3:27][C:28]1[S:29][C:30]([CH:34]=[O:35])=[C:31]([CH3:33])[N:32]=1>C1COCC1>[CH3:27][C:28]1[S:29][C:30]([CH:34]([C:6]2[N:2]([CH3:1])[N:3]=[N:4][CH:5]=2)[OH:35])=[C:31]([CH3:33])[N:32]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=NC=C1
Name
Intermediate 42
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(O)C1=CN=NN1C
Step Two
Name
Quantity
7.7 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
3.03 g
Type
reactant
Smiles
CC=1SC(=C(N1)C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
to stir much more easily
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immediately afforded a dark brown viscous mixture
CUSTOM
Type
CUSTOM
Details
was placed in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
maintained there until it
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temp
CUSTOM
Type
CUSTOM
Details
After 3 hours the reaction was quenched
Duration
3 h
ADDITION
Type
ADDITION
Details
by pouring into a saturated solution of NH4Cl at room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with EtOAc (5×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil-foam

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC=1SC(=C(N1)C)C(O)C1=CN=NN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.